

Executive Summary & Mechanistic Paradigm Shift

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Compound of Interest

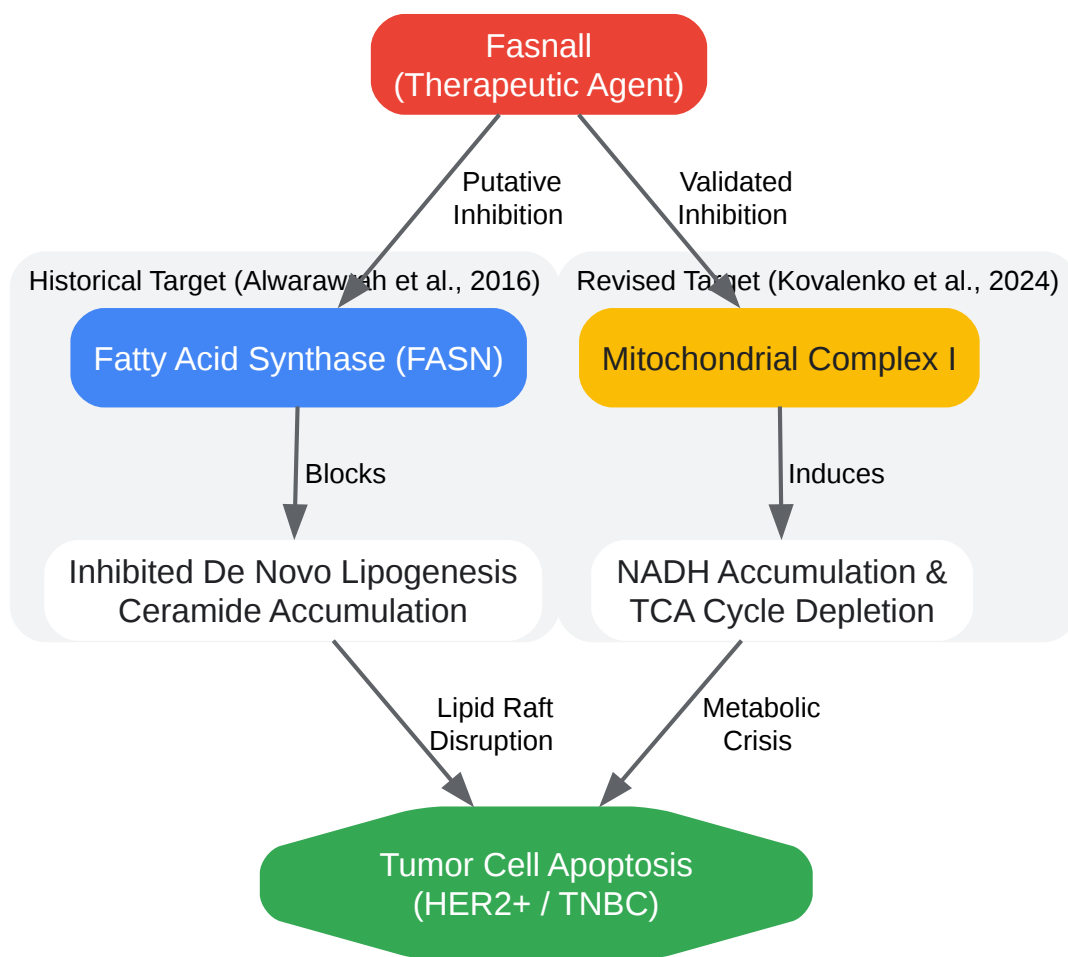
Compound Name: *Fasnall (benzenesulfonate)*

Cat. No.: *B1164525*

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Fasnall is a potent antineoplastic agent historically utilized in preclinical murine models of HER2+ and triple-negative breast cancer (TNBC)¹[1]. Originally characterized as a selective inhibitor of Fatty Acid Synthase (FASN), its mechanism of action was believed to center on the blockade of de novo lipogenesis, leading to ceramide accumulation, lipid raft disruption, and subsequent apoptosis[1].

However, maintaining scientific integrity requires acknowledging a critical 2024 paradigm shift: comprehensive isotope tracing and metabolic profiling have reclassified Fasnall as a ubiquinone-dependent mitochondrial respiratory Complex I inhibitor²[2]. Fasnall effectively mimics the metabolic signature of FASN inhibition through NADH accumulation and the depletion of tricarboxylic acid (TCA) cycle metabolites[2]. This dual-perspective understanding is vital; it explains why Fasnall successfully impairs tumor growth in oxidative phosphorylation-dependent cancers without inducing the severe neurological side effects typically seen with other Complex I inhibitors (due to its rapid systemic clearance)[2].



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Figure 1: The evolving mechanistic understanding of Fasnall-induced apoptosis in cancer models.

Pre-Clinical Pharmacokinetics & Toxicity Profile

A self-validating experimental protocol must balance efficacy with animal welfare. Fasnall exhibits rapid clearance from murine plasma and tissues[1].

- Toxicity Thresholds: Acute toxicity and lethality are observed at high doses (80 mg/kg)[1]. However, doses ranging from 5 to 20 mg/kg administered via intraperitoneal (IP) injection are well-tolerated, showing no adverse effects on complete blood counts, hemoglobin, or hepatic/renal function[1].

- **Dosing Rationale:** Despite its short half-life, a conservative twice-weekly (BIW) dosing regimen of 10–15 mg/kg is sufficient to significantly reduce tumor volume and extend median survival in MMTV-Neu and C3Tag models[1]. The rapid clearance suggests that daily dosing is pharmacokinetically viable, but BIW dosing minimizes handling stress while maintaining therapeutic efficacy[1].

Quantitative Data Summary

Summarizing the foundational in vivo parameters ensures easy comparison for protocol adaptation.

| Parameter | Recommended Value | Causality / Observation |
|------------------------|---|---|
| Standard Dose | 10 – 15 mg/kg | Optimal balance of anti-tumor efficacy and zero observable toxicity[1]. |
| Administration Route | Intraperitoneal (IP) | Ensures rapid systemic absorption; standard for xenograft/transgenic models[1]. |
| Dosing Frequency | Twice Weekly (BIW) | Sufficient for tumor reduction; rapid clearance allows up to daily dosing if needed[1]. |
| Maximum Tolerated Dose | ~20 mg/kg | Doses at 80 mg/kg induce severe acute toxicity[1]. |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prevents hydrophobic precipitation in vivo, avoiding micro-embolisms[3]. |

Detailed In Vivo Protocol: Formulation and Administration

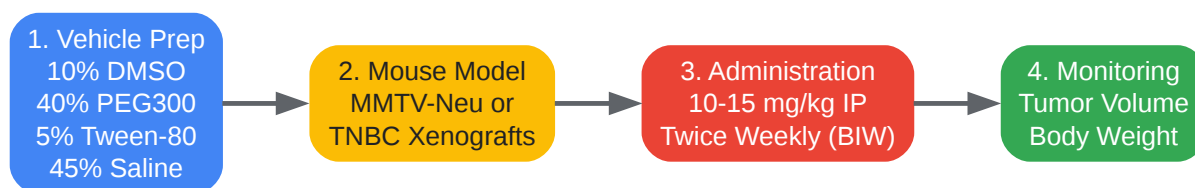
The following step-by-step methodology is optimized to prevent phase separation of the highly hydrophobic Fasnall compound, a common failure point in in vivo studies.

Phase 1: Vehicle Preparation & Formulation Causality Check: Fasnall cannot be administered in purely aqueous solutions. Utilizing a co-solvent system ensures a clear solution (≥ 2.5 mg/mL) and predictable bioavailability [3](#)[\[3\]](#).

- Stock Solution: Dissolve Fasnall powder in 100% DMSO to create a highly concentrated stock (e.g., 25.0 mg/mL). Storage: -80°C for up to 6 months[\[3\]](#).
- Working Solution Blending: To prepare 1 mL of working solution, add solvents strictly in the following sequential order to prevent precipitation[\[3\]](#):
 - Add 100 μL of the DMSO stock solution (10% final volume).
 - Add 400 μL of PEG300 (40% final volume) and vortex thoroughly.
 - Add 50 μL of Tween-80 (5% final volume) and vortex until visually homogenous.
 - Add 450 μL of sterile Saline (45% final volume) dropwise while gently mixing.
- Validation: The final solution must be completely clear. If phase separation occurs, apply gentle heat and sonication[\[3\]](#). Prepare freshly and use on the same day.[\[3\]](#)

Phase 2: Animal Administration & Monitoring

- Model Preparation: Utilize appropriate murine models, such as FVB/J MMTV-Neu transgenic mice (for HER2+ breast cancer) or C3Tag mice (for TNBC)[\[1\]](#).
- Dosing: Administer 10–15 mg/kg of the formulated Fasnall working solution via IP injection[\[1\]](#).
- Frequency: Perform injections twice weekly (e.g., Monday and Thursday) for a duration of 3 to 8 weeks, depending on the tumor growth kinetics[\[1\]](#)[\[4\]](#).
- Combination Therapy (Optional): Fasnall synergizes potently with Carboplatin. Because Fasnall sensitizes tumors to platinum-based agents, researchers can utilize this combination to reduce the required Carboplatin dose, thereby mitigating platinum-induced toxicity while maintaining a dramatic early response in tumor volume reduction[\[1\]](#).



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Figure 2: Standardized in vivo workflow for Fasnall administration in murine oncology studies.

References

- Kovalenko et al. (2024). Identification of Fasnall as a therapeutically effective Complex I inhibitor. NIH/PMC. [2](#)
- Alwarawrah et al. (2016). Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. Cell Chemical Biology / NIH. [1](#)
- MedChemExpress. Fasnall | FASN Inhibitor - Mechanism of Action & Protocol. [3](#)
- Puente-Cobacho et al. (2024). De novo lipogenesis protects dormant breast cancer cells from ferroptosis and promotes metastasis. Redox Biology. [4](#)

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Sources

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- [2. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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